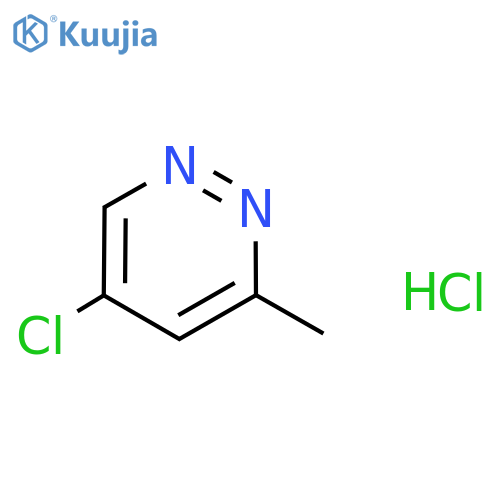

Cas no 2153472-96-7 (Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1))

2153472-96-7 structure

商品名:Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1)

CAS番号:2153472-96-7

MF:C5H6Cl2N2

メガワット:165.02

CID:5051622

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1)

-

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7504274-0.05g |

5-chloro-3-methylpyridazine hydrochloride |

2153472-96-7 | 95.0% | 0.05g |

$312.0 | 2025-03-10 | |

| Enamine | EN300-7504274-0.1g |

5-chloro-3-methylpyridazine hydrochloride |

2153472-96-7 | 95.0% | 0.1g |

$466.0 | 2025-03-10 | |

| Enamine | EN300-7504274-0.5g |

5-chloro-3-methylpyridazine hydrochloride |

2153472-96-7 | 95.0% | 0.5g |

$1046.0 | 2025-03-10 | |

| Enamine | EN300-7504274-1.0g |

5-chloro-3-methylpyridazine hydrochloride |

2153472-96-7 | 95.0% | 1.0g |

$1343.0 | 2025-03-10 | |

| Enamine | EN300-7504274-10.0g |

5-chloro-3-methylpyridazine hydrochloride |

2153472-96-7 | 95.0% | 10.0g |

$5774.0 | 2025-03-10 | |

| Aaron | AR01PB62-5g |

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |

2153472-96-7 | 94% | 5g |

$5380.00 | 2023-12-15 | |

| 1PlusChem | 1P01PAXQ-100mg |

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |

2153472-96-7 | 94% | 100mg |

$638.00 | 2023-12-19 | |

| 1PlusChem | 1P01PAXQ-500mg |

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |

2153472-96-7 | 94% | 500mg |

$1355.00 | 2023-12-19 | |

| 1PlusChem | 1P01PAXQ-1g |

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |

2153472-96-7 | 94% | 1g |

$1722.00 | 2023-12-19 | |

| 1PlusChem | 1P01PAXQ-5g |

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |

2153472-96-7 | 94% | 5g |

$4875.00 | 2023-12-19 |

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

2153472-96-7 (Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1)) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2153472-96-7)Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1)

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/1g/5g

価格 ($):409.0/599.0/1685.0/4842.0